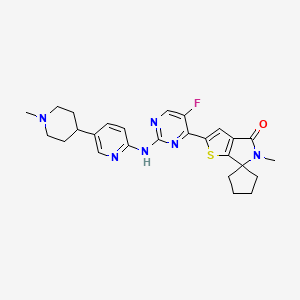
Cdk-IN-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdk-IN-12 is a potent and selective inhibitor of cyclin-dependent kinase 12 (CDK12). Cyclin-dependent kinase 12 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating the cell cycle and transcription. Cyclin-dependent kinase 12 is involved in the regulation of gene transcription, RNA splicing, and the DNA damage response. Inhibition of cyclin-dependent kinase 12 has been shown to have potential therapeutic applications in cancer treatment, making this compound a compound of significant interest in scientific research .
Méthodes De Préparation
The synthesis of Cdk-IN-12 involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a substituted aniline, which is then subjected to a series of reactions, including nitration, reduction, and acylation, to form the desired intermediate. The final step involves coupling the intermediate with a suitable cyclin-dependent kinase 12 inhibitor scaffold under specific reaction conditions .
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of alternative reagents, solvents, and reaction conditions to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Cdk-IN-12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Cdk-IN-12 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a tool compound to study the inhibition of cyclin-dependent kinase 12 and its effects on gene transcription and RNA splicing. In biology, this compound is used to investigate the role of cyclin-dependent kinase 12 in the DNA damage response and cell cycle regulation .
In medicine, this compound has shown potential as a therapeutic agent for the treatment of various cancers. Inhibition of cyclin-dependent kinase 12 has been found to sensitize cancer cells to DNA-damaging agents, making this compound a promising candidate for combination therapy in cancer treatment .
Mécanisme D'action
Cdk-IN-12 exerts its effects by selectively inhibiting cyclin-dependent kinase 12. Cyclin-dependent kinase 12 forms a complex with cyclin K and phosphorylates the C-terminal domain of RNA polymerase II, promoting transcription elongation. By inhibiting cyclin-dependent kinase 12, this compound disrupts this process, leading to reduced transcription of genes involved in the DNA damage response and cell cycle regulation .
The molecular targets of this compound include the ATP-binding pocket of cyclin-dependent kinase 12, where it competes with ATP to prevent phosphorylation of RNA polymerase II. This inhibition blocks the downstream signaling pathways involved in gene transcription and cell cycle progression .
Comparaison Avec Des Composés Similaires
Cdk-IN-12 is unique among cyclin-dependent kinase inhibitors due to its high selectivity for cyclin-dependent kinase 12. Other similar compounds include inhibitors of cyclin-dependent kinase 4/6, such as palbociclib, ribociclib, and abemaciclib, which target different cyclin-dependent kinases involved in cell cycle regulation . While these inhibitors also have therapeutic applications in cancer treatment, this compound’s specificity for cyclin-dependent kinase 12 makes it particularly valuable for studying the unique roles of this kinase in gene transcription and the DNA damage response .
Propriétés
Formule moléculaire |
C26H29FN6OS |
|---|---|
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
2'-[5-fluoro-2-[[5-(1-methylpiperidin-4-yl)pyridin-2-yl]amino]pyrimidin-4-yl]-5'-methylspiro[cyclopentane-1,6'-thieno[2,3-c]pyrrole]-4'-one |
InChI |
InChI=1S/C26H29FN6OS/c1-32-11-7-16(8-12-32)17-5-6-21(28-14-17)30-25-29-15-19(27)22(31-25)20-13-18-23(35-20)26(9-3-4-10-26)33(2)24(18)34/h5-6,13-16H,3-4,7-12H2,1-2H3,(H,28,29,30,31) |
Clé InChI |
WEPWGVGXNUNQJB-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)C2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(S4)C6(CCCC6)N(C5=O)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15139842.png)


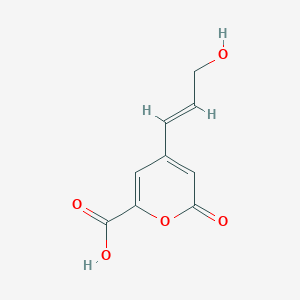

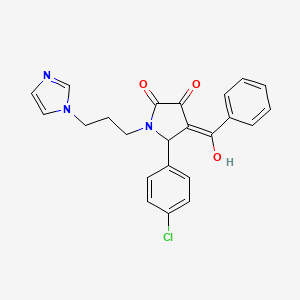
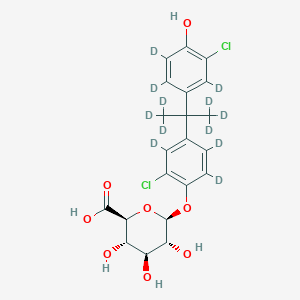
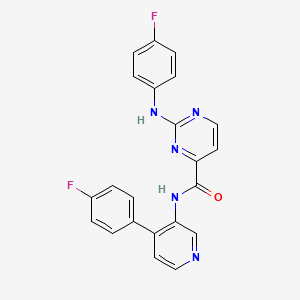
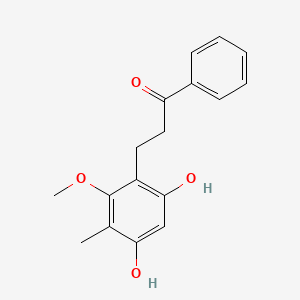

![1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139915.png)
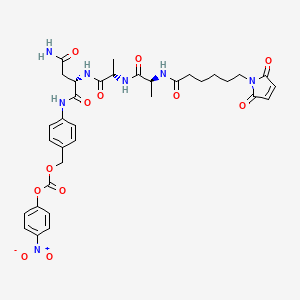
![N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;hydrochloride](/img/structure/B15139933.png)

